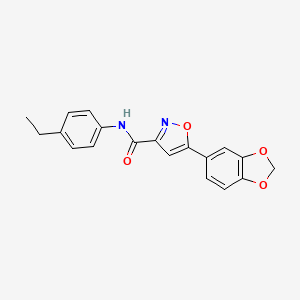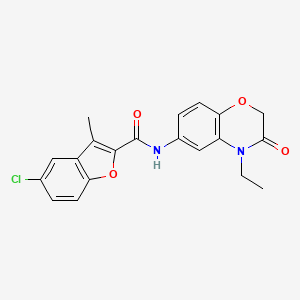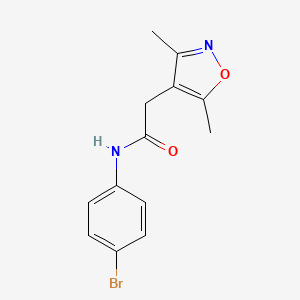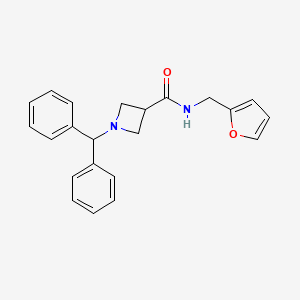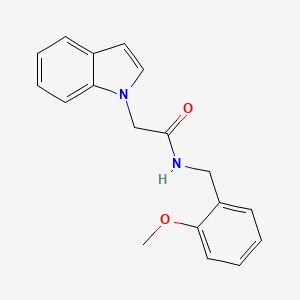![molecular formula C19H23ClN4O B4504095 4-[2-(8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-2-methylpropyl]morpholine](/img/structure/B4504095.png)
4-[2-(8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-2-methylpropyl]morpholine
Overview
Description
4-[2-(8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-2-methylpropyl]morpholine is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-2-methylpropyl]morpholine typically involves the following steps:
Formation of the Triazoloquinoline Core: The triazoloquinoline core is synthesized through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the morpholine and other functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-2-methylpropyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO (dimethyl sulfoxide), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[2-(8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-2-methylpropyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-2-methylpropyl]morpholine involves its interaction with specific molecular targets. The triazoloquinoline core can intercalate with DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Exhibits antibacterial properties.
Uniqueness
4-[2-(8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-2-methylpropyl]morpholine is unique due to its specific structural features, such as the presence of the morpholine ring and the chloro group, which contribute to its distinct biological activities .
Properties
IUPAC Name |
4-[2-(8-chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-2-methylpropyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-13-10-17-21-22-18(19(2,3)12-23-6-8-25-9-7-23)24(17)16-11-14(20)4-5-15(13)16/h4-5,10-11H,6-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYQGSIBEJURFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=C1C=CC(=C3)Cl)C(C)(C)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


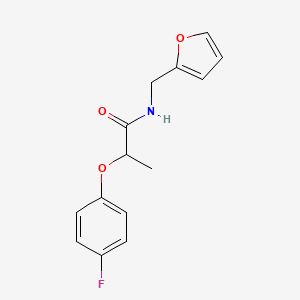
![3-(2,5-dichlorophenyl)-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4504036.png)
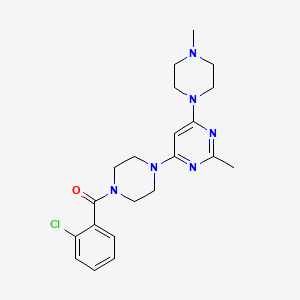

![2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4504064.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide](/img/structure/B4504072.png)
![1-[(4-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4504073.png)
